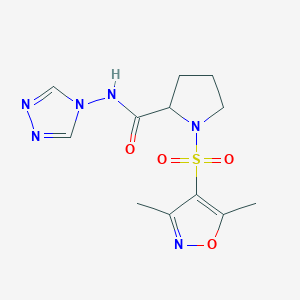

C12H16N6O4S

Descripción

C₁₂H₁₆N₆O₄S is a heterocyclic organic compound containing sulfur, nitrogen, and oxygen atoms. Its molecular weight is 340.36 g/mol, calculated as follows:

- Carbon (C): 12 × 12.01 = 144.12

- Hydrogen (H): 16 × 1.01 = 16.16

- Nitrogen (N): 6 × 14.01 = 84.06

- Oxygen (O): 4 × 16.00 = 64.00

- Sulfur (S): 1 × 32.07 = 32.07

Propiedades

Fórmula molecular |

C12H16N6O4S |

|---|---|

Peso molecular |

340.36 g/mol |

Nombre IUPAC |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H16N6O4S/c1-8-11(9(2)22-16-8)23(20,21)18-5-3-4-10(18)12(19)15-17-6-13-14-7-17/h6-7,10H,3-5H2,1-2H3,(H,15,19) |

Clave InChI |

SZARIWCKLWQSSM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine typically involves the reaction of N-acetyl-L-cysteine with a guanine derivative under specific conditions. The process may include:

Protection of Functional Groups: Protecting the amino and carboxyl groups of L-cysteine to prevent unwanted side reactions.

Coupling Reaction: Reacting the protected L-cysteine with a guanine derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Deprotection: Removing the protective groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: undergoes various chemical reactions, including:

Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various acylating agents or alkylating agents under controlled pH and temperature.

Major Products

Oxidation: Disulfide-linked dimers.

Reduction: Free thiol-containing monomers.

Substitution: Acylated or alkylated derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in cellular processes involving cysteine and guanine derivatives.

Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant and anti-inflammatory treatments.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mecanismo De Acción

The mechanism of action of S-[2-(N7-Guanyl)ethyl]-N-acetyl-L-cysteine involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Signal Modulation: Affecting signaling pathways related to inflammation and cell survival.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key compounds for comparison include oxythiamine (C₁₂H₁₆N₃O₂S) and 1,2-benzoxazol-5-amine (C₇H₆N₂O) , along with other structurally related heterocycles.

Table 1: Molecular Properties Comparison

Insights :

- Molecular Weight : C₁₂H₁₆N₆O₄S is heavier than both oxythiamine and 1,2-benzoxazol-5-amine, likely reducing its solubility and membrane permeability compared to the latter .

- Nitrogen Content : The high nitrogen count in C₁₂H₁₆N₆O₄S suggests stronger hydrogen-bonding capacity, which may enhance binding to biological targets like enzymes or receptors.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.